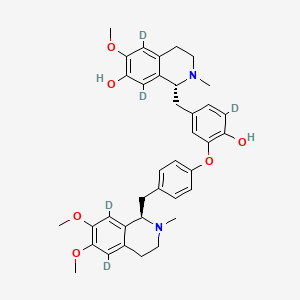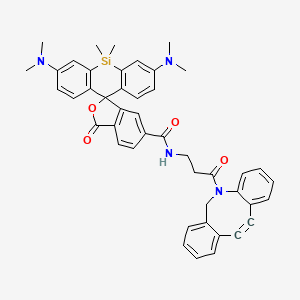
Iroxanadine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iroxanadine sulfate, also known as BRX-235 sulfate, is a novel small molecule synthesized by Biorex, Hungary. It is primarily recognized for its cardioprotective properties. This compound induces phosphorylation of p38 stress-activated protein kinase, which plays a crucial role in endothelial cell homeostasis. Endothelial cell function is central to various vascular diseases, including atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Iroxanadine sulfate involves the activation of p38 kinase and enhancement of stress-responsive heat shock protein expression. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving pyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, such compounds are produced in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The production involves multiple steps, including synthesis, purification, and formulation .
Análisis De Reacciones Químicas
Types of Reactions: Iroxanadine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Iroxanadine sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the activation of p38 kinase and the expression of heat shock proteins.
Biology: The compound is employed in studies related to endothelial cell function and vascular diseases.
Medicine: this compound is investigated for its potential therapeutic effects in treating atherosclerosis, restenosis, and other vascular diseases.
Industry: The compound is used in the development of cardioprotective agents and other pharmaceutical applications
Mecanismo De Acción
Iroxanadine sulfate exerts its effects by inducing the phosphorylation of p38 stress-activated protein kinase. This phosphorylation plays a significant role in maintaining endothelial cell homeostasis. The compound also enhances the expression of stress-responsive heat shock proteins, which protect cells from stress-induced damage. The molecular targets include p38 kinase and heat shock proteins, which are involved in various cellular pathways related to stress response and cell survival .
Comparación Con Compuestos Similares
BRX-005: Another form of Iroxanadine with similar properties.
BRX-235: The base form of Iroxanadine sulfate.
Pyridine Derivatives: Compounds with similar structures and functions.
Uniqueness: this compound is unique due to its potent activation of p38 kinase and enhancement of heat shock protein expression. This dual action makes it a valuable compound in research and potential therapeutic applications. Its ability to improve the survival of vascular endothelial cells following ischemia/reperfusion stress sets it apart from other similar compounds .
Propiedades
Número CAS |
276690-61-0 |
|---|---|
Fórmula molecular |
C14H22N4O5S |
Peso molecular |
358.42 g/mol |
Nombre IUPAC |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid |
InChI |
InChI=1S/C14H20N4O.H2O4S/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;1-5(2,3)4/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);(H2,1,2,3,4) |
Clave InChI |
KRDJXQILWJDTAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)




![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)




